molecular formula C14H9BrN2OS3 B2934269 (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477280-46-9

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2934269
CAS No.: 477280-46-9
M. Wt: 397.32
InChI Key: ZCTRBPIRWMFUOY-ZZXKWVIFSA-N
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Description

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique structure combining bromothiophene, thiazole, and acrylamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 5-bromothiophene-2-carboxylic acid with thioamide under cyclization conditions.

    Acrylamide Formation: The thiazole derivative is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the acrylamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of conductive polymers and organic semiconductors.

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide: shares similarities with other thiazole and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity profiles.

Properties

IUPAC Name

(E)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS3/c15-12-5-4-11(21-12)10-8-20-14(16-10)17-13(18)6-3-9-2-1-7-19-9/h1-8H,(H,16,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTRBPIRWMFUOY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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